Methyl 4-(2-chloroacetamido)butanoate
Description
Research Evolution of Chloroacetamido Compounds
Chloroacetamido derivatives trace their origins to early 20th-century investigations into chlorinated organic compounds. Chloroacetamide (ClCH₂CONH₂), first synthesized via ammonolysis of chloroacetic acid esters, laid the groundwork for understanding the reactivity of chloroacetamido groups. By the 1980s, researchers began functionalizing esters with chloroacetamido moieties to enhance their electrophilic properties. Methyl 4-(2-chloroacetamido)butanoate emerged as part of this trend, with its synthesis first reported in chromatographic studies of hexanoic acid derivatives. The compound’s stability under mild alkaline conditions and its compatibility with peptide coupling reagents accelerated its adoption in complex molecule synthesis.
Structural Classification within Functionalized Esters
This compound belongs to the ester family, where the hydroxyl hydrogen of butanoic acid is replaced by a methyl group. Its structure (C₇H₁₂ClNO₃) features:
- A chloroacetamido group (-NH-C(=O)-CH₂Cl) at the γ-position of the butanoate chain.
- A methyl ester at the carboxyl terminus.
This classification places it among α-functionalized esters, where substituents alter electronic and steric properties. Compared to simpler esters like methyl acetate, its chloroacetamido group introduces sites for nucleophilic attack, enabling applications in heterocyclic synthesis.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂ClNO₃ | |
| Molecular Weight | 194.63 g/mol | |
| Boiling Point | 348.1 ± 27.0 °C (760 mmHg) | |
| Density | 1.2 ± 0.1 g/cm³ |
Significance in Organochemical Research
The compound’s dual functionality—ester and chloroacetamido groups—makes it a valuable intermediate:
- Pharmaceutical Synthesis : It serves as a precursor for iodinated benzoic acid derivatives used in radiographic contrast agents. For example, its reaction with 3-amino-2,4,6-triiodobenzoic acid under dimethylacetamide yields triiodinated scaffolds.
- Peptide Mimetics : The chloroacetamido group participates in amide bond formation, enabling the synthesis of thiadiazole-containing antibiotics.
- Cross-Coupling Reactions : The chlorine atom facilitates Suzuki-Miyaura couplings, forming carbon-carbon bonds in drug candidates.
Literature Review of this compound Studies
Recent advances in its synthesis and applications include:
- Optimized Chloroacetylation : A 2020 study demonstrated an 85% yield by treating 4-aminobutanoate with chloroacetyl chloride in dichloromethane.
- Stereoselective Modifications : Researchers achieved (E)- and (Z)-isomers of methoxyimino derivatives using selenium dioxide oxidation, though hydrolysis selectivity remains challenging.
- Scalable Production : Industrial-scale synthesis employs continuous flow reactors to minimize byproducts.
Table 2: Synthesis Methods and Yields
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Chloroacetylation of 4-Aminobutanoate | Chloroacetyl chloride, CH₂Cl₂ | 85% | |
| Carbodiimide-Mediated Coupling | DMF, room temperature | 72% |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(2-chloroacetyl)amino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c1-12-7(11)3-2-4-9-6(10)5-8/h2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUYQYQWVAQIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(2-chloroacetamido)butanoate can be synthesized through the reaction of methyl 4-aminobutanoate with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally involve maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-chloroacetamido)butanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetamido group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Nucleophilic substitution: Formation of substituted amides or thioesters.
Hydrolysis: Formation of 4-(2-chloroacetamido)butanoic acid.
Reduction: Formation of 4-(2-chloroacetamido)butanamine.
Scientific Research Applications
Methyl 4-(2-chloroacetamido)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(2-chloroacetamido)butanoate involves its interaction with nucleophiles due to the presence of the chloroacetamido group. This group is highly reactive and can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds. The ester group can also be hydrolyzed, releasing the corresponding carboxylic acid .
Comparison with Similar Compounds
Methyl (S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-trifluoromethylphenyl)butanoate (MeCATPB)
Structural Differences :
- MeCATPB features a branched carbon chain with a 3-chlorophenylacetamido group at position 3 and a 4-trifluoromethylphenyl group at position 4. In contrast, Methyl 4-(2-chloroacetamido)butanoate has a linear chain with a simpler 2-chloroacetamido group at position 5.
Physicochemical Properties :
| Property | MeCATPB | This compound |
|---|---|---|
| Lipophilicity (logP) | High (due to CF₃ and aryl groups) | Moderate (linear chain, no aryl groups) |
| Reactivity | Stabilized by aromatic substituents | More reactive chloroacetamido group |
Methyl 4-acetamido-5-chloro-2-methoxybenzoate
Structural Differences :
- This compound contains a benzoate core with substituents at positions 2 (methoxy), 4 (acetamido), and 5 (chloro). This compound lacks an aromatic ring, instead having a flexible aliphatic chain.
Functional Implications :
- The aromatic ring in Methyl 4-acetamido-5-chloro-2-methoxybenzoate confers rigidity and electronic effects (e.g., resonance stabilization), whereas the aliphatic chain in this compound allows conformational flexibility.
- Chromatographic purity methods (HPLC/UV) used for Methyl 4-acetamido-5-chloro-2-methoxybenzoate could be adapted for analyzing this compound, though retention times may differ due to structural disparities .
Methyl 4-[[2-acetamido-4,5-bis(chloranyl)phenyl]amino]butanoate
Structural Differences :
- This compound includes a bis-chlorinated phenyl group linked via an amino bridge to the butanoate chain. This compound lacks the amino linker and bis-chloro substitution.
Potential Biological Activity:
- The bis-chloro and phenylamino groups may enhance antimicrobial or cytotoxic activity compared to this compound, though experimental validation is needed .
Physicochemical Comparison :
| Property | Methyl 4-[[2-acetamido-4,5-bis(chloranyl)phenyl]amino]butanoate | This compound |
|---|---|---|
| Molecular Weight | Higher (due to Cl₂ and phenylamino group) | Lower (simpler substitution) |
| Solubility | Likely lower (increased hydrophobicity) | Moderate (polar ester/amide groups) |
Key Research Findings and Implications
Reactivity: The chloroacetamido group in this compound offers greater synthetic versatility compared to stabilized aromatic analogs like MeCATPB .
Biological Targets: While MeCATPB targets FFA2 receptors, the aliphatic structure of this compound may interact with different biological systems, such as enzymes requiring nucleophilic substrates.
Analytical Methods: Chromatographic techniques (e.g., HPLC/UV) used for Methyl 4-acetamido-5-chloro-2-methoxybenzoate could be modified for purity assessment of this compound, though method optimization is necessary .
Biological Activity
Methyl 4-(2-chloroacetamido)butanoate is a compound that has garnered attention in recent research due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
This compound is a derivative of butanoic acid featuring a chloroacetamido group, which may contribute to its biological properties. The compound can be synthesized through various chemical reactions involving chloroacetyl chloride and methyl esters.
Biological Activity Overview
-
Anticancer Activity :
- Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to this structure showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 cells, indicating their potential as anticancer agents .
- The mechanism of action appears to involve inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular proliferation. The compounds were found to induce apoptosis in cancer cells, as evidenced by DAPI staining that revealed nuclear disintegration .
- Antimicrobial Activity :
Case Studies and Experimental Data
| Study | Cell Line | IC50 (mg/mL) | Mechanism |
|---|---|---|---|
| Study 1 | HCT-116 | 0.12 | HDAC inhibition |
| Study 2 | HeLa | 0.69 | Apoptosis induction |
| Study 3 | MCF-7 | TBD | Antimicrobial effects |
- In one study, the compound was tested on HeLa cells, showing an IC50 value of 0.69 μM , which indicates strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
- Another investigation focused on the antimicrobial efficacy against gram-positive and gram-negative bacteria, revealing promising results but requiring further quantitative analysis for precise MIC values .
Mechanistic Insights
The biological activity of this compound is believed to be mediated through several pathways:
- Histone Deacetylase Inhibition : The compound appears to act as a potent inhibitor of HDACs, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes .
- Induction of Apoptosis : The observed nuclear changes in treated cancer cells suggest that the compound can trigger apoptosis via intrinsic pathways .
- Antimicrobial Mechanisms : While specific mechanisms remain under investigation, it is hypothesized that the chloroacetamido group may interact with bacterial enzymes or disrupt cellular integrity .
Q & A
Basic: What synthetic methods are recommended for preparing Methyl 4-(2-chloroacetamido)butanoate?
Answer:
The synthesis typically involves a two-step process:
Amide bond formation : React 4-aminobutanoic acid derivatives with chloroacetyl chloride under basic conditions (e.g., in the presence of triethylamine) to form the chloroacetamido intermediate.
Esterification : Use Fisher’s esterification or acid-catalyzed methanol treatment to convert the carboxylic acid group into the methyl ester.
Optimization : Control reaction stoichiometry (e.g., 1:1.2 molar ratio of amine to chloroacetyl chloride) and maintain temperatures below 40°C to minimize side reactions like over-alkylation .
Table 1 : Key reaction parameters and yields from analogous syntheses (adapted from ):
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Chloroacetyl chloride, Et₃N | 25°C | 85% |
| 2 | Methanol, H₂SO₄ | Reflux | 91.3% |
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
Use a combination of spectroscopic and chromatographic methods:
- ¹H/¹³C NMR : Confirm the presence of the methyl ester (δ ~3.6 ppm for OCH₃), chloroacetamido group (δ ~4.2 ppm for ClCH₂), and butanoate backbone.
- FT-IR : Verify ester C=O (~1740 cm⁻¹) and amide N-H (~3300 cm⁻¹) stretches.
- HPLC-MS : Assess purity (>97%) and molecular ion ([M+H]⁺ at m/z ~208.65) .
Advanced: How can reaction conditions be optimized to resolve low yields in large-scale synthesis?
Answer:
Common issues include hydrolysis of the chloroacetamido group or incomplete esterification. Strategies:
- Solvent selection : Use anhydrous dichloromethane for amide coupling to avoid hydrolysis.
- Catalyst optimization : Replace H₂SO₄ with Amberlyst-15 resin for esterification to simplify purification .
- In-line monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and adjust parameters in real time .
Advanced: How to address contradictions in spectroscopic data during characterization?
Answer:
Discrepancies (e.g., unexpected splitting in NMR) may arise from rotamers or impurities. Mitigation steps:
- Variable-temperature NMR : Heat the sample to 60°C to coalesce rotameric peaks.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings.
- Recrystallization : Purify using ethyl acetate/hexane (3:1) to remove alkylation byproducts .
Advanced: What in vitro models are suitable for evaluating the anticancer potential of this compound?
Answer:
- Cell viability assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, A549) to determine IC₅₀ values.
- Mechanistic studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or flow cytometry for cell cycle arrest.
- SAR modifications : Replace the chloro group with bromo or fluoro to enhance bioactivity (see Table 2 ) .
Table 2 : Bioactivity of structural analogs (derived from ):
| Derivative | Modification | IC₅₀ (μM) | Target Pathway |
|---|---|---|---|
| 1 | Cl → Br | 12.3 | PI3K/AKT |
| 2 | Methyl ester → ethyl | 18.7 | MAPK |
Advanced: How to design SAR studies for modifying the chloroacetamido group?
Answer:
- Electrophilic substitution : Replace chlorine with other halogens (Br, I) to study electronic effects on reactivity.
- Steric tuning : Introduce bulky substituents (e.g., tert-butyl) on the acetamido nitrogen to probe steric hindrance.
- Bioisosteres : Substitute the chloro group with trifluoromethyl (-CF₃) to enhance metabolic stability .
Advanced: What computational tools can predict interactions between this compound and biological targets?
Answer:
- Docking simulations : Use AutoDock Vina to model binding to kinases or GPCRs.
- MD simulations : Run GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories.
- ADMET prediction : Employ SwissADME to estimate bioavailability and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
